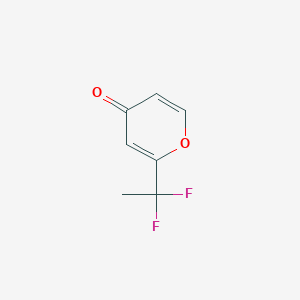
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride is a chemical compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride typically involves the following steps:
Fmoc Protection: The piperazine-2-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected piperazine derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Hydrochloride Formation: The Fmoc-protected piperazine derivative is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Automated Purification: Industrial-scale purification techniques, such as large-scale chromatography or crystallization, are employed to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with carboxylic acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Deprotected Amino Compound: Removal of the Fmoc group yields the free amino derivative.
Peptide Products: Coupling reactions with carboxylic acids result in the formation of peptides.
Aplicaciones Científicas De Investigación
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: It plays a role in the development of peptide-based therapeutics and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials for various industrial applications.
Mecanismo De Acción
The primary mechanism of action of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the piperazine ring, preventing unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the Fmoc group can be selectively removed under basic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Boc)-OH: This compound features both Fmoc and Boc protecting groups and is used in peptide synthesis.
Fmoc-Arg(Pbf)-OH: Contains an Fmoc group and a Pbf protecting group, used for arginine residues in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride is unique due to its specific structure, which combines the Fmoc protecting group with a piperazine ring. This combination provides distinct reactivity and solubility properties, making it particularly useful in the synthesis of complex peptides and peptide-based compounds.
Propiedades
Fórmula molecular |
C20H21ClN2O4 |
|---|---|
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H20N2O4.ClH/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17-18,21H,9-12H2,(H,23,24);1H |
Clave InChI |
JUDPRYMVHFNIFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)









![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)
